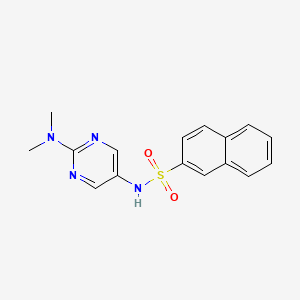
N-(2-(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
- Boronic Acid Coupling : It can react with boronic acids to form boronate esters, which are valuable intermediates in organic synthesis .
- Hydromethylation : By utilizing a radical approach, protodeboronation of alkyl boronic esters can lead to hydromethylation of alkenes, a transformation that remains relatively unexplored .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Molecular Imaging and Apoptosis Detection
One notable application is in molecular imaging, specifically in detecting apoptotic cell death. A study synthesized the compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) for positron emission tomography (PET) studies. This compound, part of the ApoSense family, selectively targets, binds, and accumulates within cells undergoing apoptosis, offering potential in monitoring anti-apoptotic drug treatments (Basuli et al., 2012).
Protein Interaction Studies
The fluorescent properties of sulfonamide derivatives, such as 5-(dimethylamino)-1-naphthalenesulfonamide (dansylamide, DNSA), have been utilized to study protein interactions. For instance, the differential binding profiles and spectral properties of DNSA with human carbonic anhydrase I and II have been explored, providing insights into designing isozyme-specific inhibitors for therapeutic applications (Banerjee et al., 2005).
Pharmacological Applications
The compound and its analogs have also been investigated for their potential pharmacological applications. One study evaluated sulfonamide derivatives of dagenan chloride as inhibitors of lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetic conditions, respectively. The findings suggest these compounds could serve as leads for developing new anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Biochemical Studies
In biochemical research, sulfonamide derivatives have been used as fluorescent probes to study micelle formation and the effects of cholesterol incorporation into mixed micelles of phospholipids and bile salts. Such studies are crucial for understanding cell membrane dynamics and drug delivery mechanisms (Narayanan et al., 1980).
Antimicrobial and Anthelmintic Evaluations
Another study focused on synthesizing, characterizing, and evaluating the in vitro antimicrobial and anthelmintic activities of N-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide and its metal (II) complexes. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Badgujar et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20(2)16-17-10-14(11-18-16)19-23(21,22)15-8-7-12-5-3-4-6-13(12)9-15/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPLRFMHMYANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)

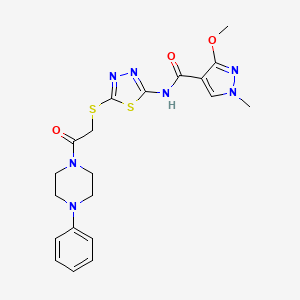
![2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2603869.png)
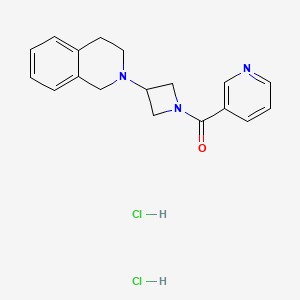
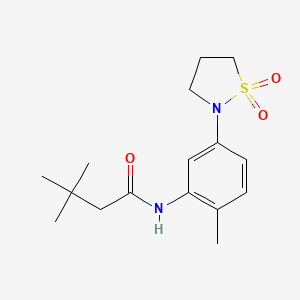

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B2603877.png)
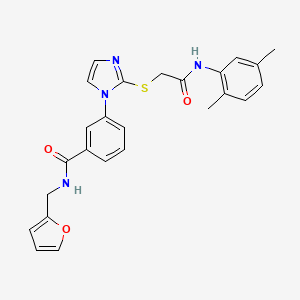
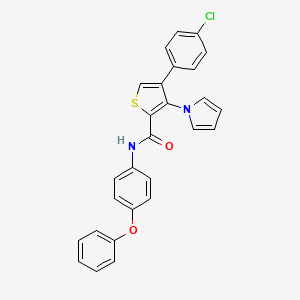


![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603886.png)